8-(Azetidin-3-yloxy)quinoline dihydrochloride is a chemical compound characterized by its unique structure, which consists of a quinoline ring linked to an azetidine moiety via an oxygen atom. Its molecular formula is , and it has a molecular weight of 273.16 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry due to its interesting chemical properties and biological activities .
The compound is classified under quinoline derivatives, which are known for their diverse pharmacological activities. It is synthesized from quinoline derivatives and azetidine derivatives, making it part of a broader category of compounds that exhibit significant biological interactions. The compound's CAS number is 1449117-70-7, and it is often utilized as a building block in organic synthesis .
The synthesis of 8-(Azetidin-3-yloxy)quinoline dihydrochloride typically involves a nucleophilic substitution reaction. The process generally includes the following steps:
In industrial settings, large-scale production may involve batch reactions optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
The molecular structure of 8-(Azetidin-3-yloxy)quinoline dihydrochloride can be represented by its SMILES notation: C1=CN=C2C(=C1)/C=C\C=C/2OC1CNC1.Cl.Cl
. The compound features:
This structural configuration contributes to its biochemical properties and interactions with various biological targets .
8-(Azetidin-3-yloxy)quinoline dihydrochloride can undergo several types of chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and development .
The mechanism of action for 8-(Azetidin-3-yloxy)quinoline dihydrochloride primarily involves its interaction with biological molecules:
These interactions suggest that the compound may play a role in therapeutic applications targeting various diseases, including cancer .
These properties are crucial for determining the handling and application of the compound in laboratory settings .
8-(Azetidin-3-yloxy)quinoline dihydrochloride has numerous applications across various scientific fields:
Research continues to expand on its applications, particularly in drug development and biochemical analysis .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7